N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline
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Overview
Description
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline is an organic compound with the molecular formula C13H22N2. It is a derivative of aniline, where the amino group is substituted with a dimethylamino group and an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material sciences .
Mechanism of Action
Target of Action
Similar compounds such as dimethylaniline are known to interact with various biological targets .
Mode of Action
It’s known that dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Biochemical Pathways
Related compounds have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Pharmacokinetics
The compound’s molecular weight of 20633 may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been used to synthesize a broad range of heterocyclic and fused heterocyclic derivatives .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline typically involves the reaction of 4-(dimethylamino)benzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.
N-isobutylaniline: An aniline derivative with an isobutyl group.
N,N-dimethyl-4-methylaniline: Similar structure but with a methyl group instead of the isobutyl group.
Uniqueness
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline is unique due to the presence of both dimethylamino and isobutyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQYKSUQGMISR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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